1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydropyran ring, and an indole moiety
Preparation Methods
The synthesis of 1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrole and tetrahydropyran intermediates, followed by their coupling with the indole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
1-methyl-1H-pyrrole-2-carboxamide: This compound shares the pyrrole and carboxamide moieties but lacks the tetrahydropyran and indole rings, making it less complex and potentially less versatile.
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrrole-2-carboxamide: This compound includes the indole and pyrrole moieties but lacks the tetrahydropyran ring, which may affect its chemical and biological properties.
1-methyl-1H-indole-2-carboxamide: This compound contains the indole and carboxamide moieties but lacks the pyrrole and tetrahydropyran rings, making it structurally simpler.
Properties
Molecular Formula |
C23H28N4O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-methyl-N-[2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-26-19-7-3-2-6-18(19)16-20(26)22(29)25-11-10-24-21(28)17-23(8-14-30-15-9-23)27-12-4-5-13-27/h2-7,12-13,16H,8-11,14-15,17H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
ZOICTOAFBXKQOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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